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Compound of Interest

Compound Name: 3-Bromoisonicotinohydrazide

Cat. No.: B15333931

This technical guide provides a comprehensive overview of the chemical properties, structure,
and potential applications of 3-Bromoisonicotinohydrazide, a compound of interest for
researchers, scientists, and drug development professionals. Due to the limited availability of
direct experimental data in publicly accessible literature, this guide combines reported
information for structurally similar compounds with established principles of organic chemistry
to offer a thorough profile of the target molecule.

Chemical Structure and Properties

3-Bromoisonicotinohydrazide possesses a pyridine ring substituted with a bromine atom at
the 3-position and a hydrazide functional group at the 4-position. This structure is a derivative
of isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis.

Molecular Structure:
Caption: 2D Chemical Structure of 3-Bromoisonicotinohydrazide.

Table 1: General Chemical Properties
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Property Value Source
Molecular Formula CeHeBrNsO Calculated
Molecular Weight 216.04 g/mol Calculated
CAS Number 13959-00-7 [1]
SMILES C1=CN=C(C(=C1)Br)C(=O)NN  [1]

Melting Point Data not available -

Boiling Point Data not available -

Expected to be soluble in polar
Solubility organic solvents like DMSO Inferred

and methanol.

Spectroscopic Data (Estimated)

Directly reported spectroscopic data for 3-Bromoisonicotinohydrazide is scarce. The

following tables provide estimated values based on the analysis of a structurally similar

compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and general principles of
spectroscopy.

Table 2: Estimated *H NMR Spectral Data (in DMSO-de)

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
Pyridine-H (position 2) ~8.8 S -
Pyridine-H (position 5)  ~8.6 d ~4.5
Pyridine-H (position 6) ~7.9 d ~4.5
-NH- (amide) ~10.5 bs -
-NH2 (hydrazino) ~4.7 bs -
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Note: The chemical shifts of the pyridine protons are influenced by the bromine and hydrazide
substituents. The amide and hydrazine protons are expected to be broad singlets (bs) and their
chemical shifts can be concentration-dependent.

Table 3: Estimated 3C NMR Spectral Data (in DMSO-de)

Carbon Chemical Shift (6, ppm)
C=0 (carbonyl) ~165
Pyridine-C (quaternary, C4) ~140
Pyridine-C (CH, C6) ~151
Pyridine-C (CH, C2) ~149
Pyridine-C (CH, C5) ~122
Pyridine-C (quaternary, C3-Br) ~118

Note: The chemical shifts are estimated based on substituent effects on the pyridine ring.

Table 4: Estimated Infrared (IR) Absorption Bands

Wavenumber (cm—?) Vibration Functional Group
3300-3100 N-H stretching Amide and Hydrazine
3100-3000 C-H stretching Aromatic (Pyridine)
~1670 C=0 stretching Amide |

~1600, ~1480 C=C and C=N stretching Aromatic (Pyridine)
~1550 N-H bending Amide Il

~1050 C-Br stretching Aryl bromide

Note: The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 5: Estimated Mass Spectrometry Data
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miz Interpretation

[M]*" (Molecular ion peak, showing isotopic

215/217
pattern for one bromine atom)
199/201 [M - NH2]*
184/186 [M - NzHs]*
156/158 [M - CONHNHz]* (Bromopyridine cation)
78 [Pyridine]*

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols
Proposed Synthesis of 3-Bromoisonicotinohydrazide

This protocol is based on the common method for synthesizing hydrazides from carboxylic acid

esters.

Starting Materials

Hydrazine hydrate Reaction Work-up Product

T
G{eﬂux in EthanoD—V[Cooling & PrecipilaliolD—PG iltration ‘Washing with cold EthanoD—>©
>
Methyl 3-bromoisonicotinate

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of 3-Bromoisonicotinohydrazide.

Methodology:
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Reaction Setup: To a solution of methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol,
add hydrazine hydrate (2.0-3.0 eq).

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and
then further cooled in an ice bath to facilitate the precipitation of the product.

Isolation: The precipitated solid is collected by vacuum filtration.

Purification: The crude product is washed with cold ethanol to remove any unreacted starting
materials and impurities. The product can be further purified by recrystallization from a
suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization: The final product should be characterized by melting point determination,
and its structure confirmed by *H NMR, 3C NMR, IR, and mass spectrometry.

Protocol for In Vitro Anti-Tuberculosis Activity
Screening (Microplate Alamar Blue Assay - MABA)

This is a standard and widely used method to determine the Minimum Inhibitory Concentration
(MIC) of a compound against Mycobacterium tuberculosis.
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Preparation

Grepare M. tuberculosis culture Prepare serial dilutions of 3-Bromoisonicotinohydrazide

I

Inoculate 96-well plate with culture and compound

l

Gncubate at 37°C for 7 daya

Readout

[Add Alamar Blue reagena

Gncubate for 24 hoursj

@ead fluorescence or observe color changg

e
- >

Click to download full resolution via product page

Caption: Workflow for determining the MIC using the MABA assay.

Methodology:
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o Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis
H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin,
dextrose, catalase) to a final concentration of approximately 1 x 10> CFU/mL.

o Compound Dilution: A stock solution of 3-Bromoisonicotinohydrazide in DMSO is serially
diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.

 Inoculation: The bacterial inoculum is added to each well containing the compound dilutions.
Control wells containing only bacteria (positive control) and only media (negative control) are
also included.

 Incubation: The plate is sealed and incubated at 37°C for 7 days.

o Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent
is added to each well.

o Readout: The plate is re-incubated for 24 hours, and the fluorescence is read using a
microplate reader (excitation at 530 nm, emission at 590 nm). Alternatively, a color change
from blue (no growth) to pink (growth) can be visually assessed.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
prevents the color change of the Alamar Blue reagent, indicating at least 90% inhibition of
bacterial growth.

Proposed Mechanism of Action

The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic
acid synthesis, an essential component of the mycobacterial cell wall.
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Caption: Proposed signaling pathway for the mechanism of action of 3-
Bromoisonicotinohydrazide.

Pathway Description:

o Activation: 3-Bromoisonicotinohydrazide, a prodrug, enters the Mycobacterium
tuberculosis cell.

o Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG,
activates the prodrug into a reactive radical species.

e Adduct Formation: This radical species then covalently binds with the cofactor nicotinamide
adenine dinucleotide (NADH) to form an isonicotinoyl-NADH adduct.

» Target Inhibition: The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier
protein (ACP) reductase, known as InhA.

 Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the biosynthesis of
mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of
the mycobacterial cell wall.

o Cell Death: The disruption of the cell wall integrity leads to increased susceptibility to
oxidative stress and ultimately results in bacterial cell death.

This comprehensive guide provides a foundational understanding of 3-
Bromoisonicotinohydrazide for researchers and drug development professionals. Further
experimental validation is necessary to confirm the estimated properties and fully elucidate the
therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Bromoisonicotinohydrazide: Chemical Properties and Structure]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15333931#3-
bromoisonicotinohydrazide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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